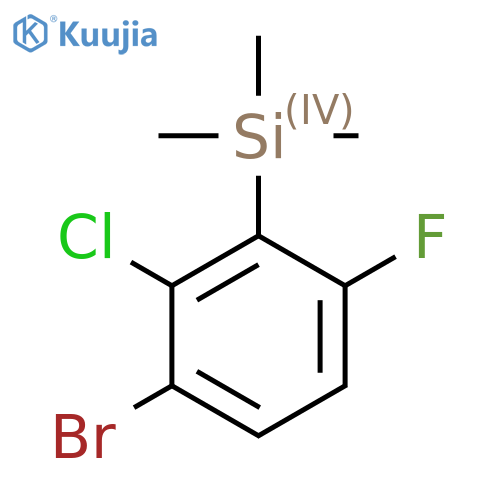

Cas no 2807448-12-8 ((3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane)

2807448-12-8 structure

商品名:(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane

(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane 化学的及び物理的性質

名前と識別子

-

- 2807448-12-8

- (3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane

- MFCD34763600

-

- インチ: 1S/C9H11BrClFSi/c1-13(2,3)9-7(12)5-4-6(10)8(9)11/h4-5H,1-3H3

- InChIKey: QDAAOKAYNAEEEA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1Cl)[Si](C)(C)C)F

計算された属性

- せいみつぶんしりょう: 279.94860g/mol

- どういたいしつりょう: 279.94860g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB610368-250mg |

(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane; . |

2807448-12-8 | 250mg |

€152.30 | 2024-07-19 | ||

| abcr | AB610368-25g |

(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane; . |

2807448-12-8 | 25g |

€2436.00 | 2024-07-19 | ||

| abcr | AB610368-5g |

(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane; . |

2807448-12-8 | 5g |

€767.80 | 2024-07-19 | ||

| abcr | AB610368-10g |

(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane; . |

2807448-12-8 | 10g |

€1266.50 | 2024-07-19 | ||

| abcr | AB610368-1g |

(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane; . |

2807448-12-8 | 1g |

€253.40 | 2024-07-19 |

(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

2807448-12-8 ((3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane) 関連製品

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2807448-12-8)

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):150/455/750/1443